9-Nitro-5H-benzo[a]phenoxazin-5-one
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Overview
Description
9-Nitro-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. Phenoxazines are tricyclic structures composed of two benzene rings fused to an oxazine ring.
Preparation Methods
The synthesis of 9-Nitro-5H-benzo[a]phenoxazin-5-one typically involves the condensation of o-aminophenol with catechol, followed by nitration. One reported method involves the reaction of Vitamin K3 with nitro aminophenol under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
9-Nitro-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Nitro-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Nitro-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with cellular components, leading to oxidative stress or inhibition of specific enzymes. The exact mechanism depends on the specific derivative and its application .
Comparison with Similar Compounds
9-Nitro-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as:
Nile Red: A hydrophobic dye used in biological staining.
Actinomycin D: An antibiotic and anticancer agent containing a phenoxazine moiety.
Cresyl Violet: A dye used in histology for staining.
The uniqueness of this compound lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-nitrobenzo[a]phenoxazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-13-8-15-16(11-4-2-1-3-10(11)13)17-12-6-5-9(18(20)21)7-14(12)22-15/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVTUUBFFCCGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506797 |
Source
|
Record name | 9-Nitro-5H-benzo[a]phenoxazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75197-93-2 |
Source
|
Record name | 9-Nitro-5H-benzo[a]phenoxazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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